molecular formula C15H17N3O3 B2358688 (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034246-70-1

(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2358688
CAS No.: 2034246-70-1
M. Wt: 287.319
InChI Key: YAJDVVFOLPRYCH-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
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Scientific Research Applications

Chemistry of Hydroxyalkyluracils

The study by Sasson, Gagnier, and Otter (1983) delves into the synthesis of spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines] through the conversion of 5-acetoxy-6-(acetoxymethyl)-1-methyluracil and its parent diol into more complex structures. This research highlights the utility of (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone in the generation and dimerization of reactive pyrimidine derivatives, underscoring its role in facilitating highly stereoselective chemical transformations ChemInform, 1983.

Photochemical Reduction in Pyrimidinol

Pfoertner's (1975) research on the photochemical reduction of 4,6-Dimethyl-2-pyrimidinol presents a fundamental application in organic synthesis, where different environmental conditions lead to distinct products. This study exemplifies the chemical's role in understanding the photochemical behaviors and the formation of dihydrodimer and addition products, pivotal for advancing synthetic methodologies Helvetica Chimica Acta, 1975.

Antimicrobial and Anticancer Applications

A notable study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesizes derivatives with potential antimicrobial and anticancer properties, demonstrating the chemical's relevance in medicinal chemistry. The creation of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds underscores its utility in developing novel therapeutics Bioorganic & Medicinal Chemistry Letters, 2016.

Organotin(IV) Complexes for Antimicrobial Activities

Research by Singh, Singh, and Bhanuka (2016) explores the synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, highlighting its potential in antimicrobial applications. The study illustrates how modifications to the chemical structure can enhance antibacterial activities, offering insights into drug development strategies Research on Chemical Intermediates, 2016.

Pyrrolidine Synthesis and Stereocontrol

Oliveira Udry, Repetto, and Varela (2014) investigate the stereospecific synthesis of pyrrolidines, showcasing the chemical's application in creating enantiomerically pure compounds. This research is pivotal for pharmaceutical synthesis, where stereochemistry plays a critical role in the efficacy and safety of drugs The Journal of Organic Chemistry, 2014.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-13(11(2)20-10)15(19)18-6-4-12(8-18)21-14-3-5-16-9-17-14/h3,5,7,9,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDVVFOLPRYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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